N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide
Overview
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to an isoquinoline ring, which is further connected to a phenyl ring and a furan ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide typically involves multiple steps, starting with the preparation of the isoquinoline and furan intermediates. The key steps include:
Formation of Isoquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Sulfonylation: The isoquinoline intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Phenyl Ring: The sulfonylated isoquinoline is coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, typically using a furan precursor and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The isoquinoline and furan rings may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-furamide
- N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-3-furamide
Uniqueness
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide is unique due to the specific positioning of the methyl group on the furan ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-11-20(27-15)21(24)22-18-7-9-19(10-8-18)28(25,26)23-13-12-16-4-2-3-5-17(16)14-23/h2-11H,12-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKCVEQYJKWQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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